molecular formula C18H22N2OS2 B3207850 2-cyclopentyl-N-(2-(ethylthio)-4-phenylthiazol-5-yl)acetamide CAS No. 1049167-83-0

2-cyclopentyl-N-(2-(ethylthio)-4-phenylthiazol-5-yl)acetamide

Cat. No.: B3207850
CAS No.: 1049167-83-0
M. Wt: 346.5 g/mol
InChI Key: YTJRKPFLWUNBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-N-(2-(ethylthio)-4-phenylthiazol-5-yl)acetamide is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazole derivatives have emerged as a privileged scaffold in medicinal chemistry and drug discovery research, demonstrating a broad spectrum of pharmacological activities . This compound features a acetamide backbone linking a cyclopentyl moiety to a 4-phenylthiazole ring system that is further modified with an ethylthio group at the 2-position. Research Applications and Value: The core structural motif of this compound, the 2-aminothiazole nucleus, is a fundamental component of several clinically investigated molecules . Thiazole derivatives are of significant scientific interest in oncology research. Recent studies on structurally similar 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have shown promising anticancer activity against a diverse panel of human cancer cell lines, including skin melanoma (SK-MEL-30), and have demonstrated the capacity to reduce cell viability in assays . Furthermore, related compounds have exhibited potent inhibitory effects on specific enzymatic targets. For instance, certain pseudothiohydantoin derivatives (a closely related chemical class) are recognized as a promising group of compounds in the search for selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors . The inhibition of this enzyme is being actively explored for its significant pharmacological potential in the treatment of conditions like type 2 diabetes and metabolic syndrome . The specific substitution pattern on the thiazole ring can greatly influence the compound's biological activity and selectivity, making it a valuable building block for constructing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. Handling and Usage: This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

2-cyclopentyl-N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS2/c1-2-22-18-20-16(14-10-4-3-5-11-14)17(23-18)19-15(21)12-13-8-6-7-9-13/h3-5,10-11,13H,2,6-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJRKPFLWUNBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(S1)NC(=O)CC2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • Chemical Name: 2-cyclopentyl-N-(2-(ethylthio)-4-phenylthiazol-5-yl)acetamide
  • Molecular Formula: C15H18N2OS
  • Molecular Weight: 278.38 g/mol

Structural Characteristics

The compound features a cyclopentyl group, an ethylthio moiety, and a thiazole ring substituted with a phenyl group. These structural components suggest potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds often exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The activity is typically assessed using Minimum Inhibitory Concentration (MIC) tests.

CompoundMIC (µM)Activity
This compoundTBDAntimicrobial potential

Anti-inflammatory Properties

Thiazole derivatives have been studied for their anti-inflammatory effects. The inhibition of NF-κB activation is a common mechanism through which these compounds exert their effects. In vitro studies have shown that certain thiazole derivatives can significantly reduce inflammation markers.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that some thiazole derivatives exhibit low cytotoxicity up to concentrations of 20 µM, indicating a favorable safety margin.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various thiazole derivatives, including the compound . The results indicated that it displayed notable activity against Staphylococcus aureus and Escherichia coli.

Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammatory pathways, the compound was tested for its ability to inhibit NF-κB activation in human cell lines. Results showed a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

In Silico Studies

Computational docking studies have been employed to predict the interaction between the compound and its biological targets. These studies indicate strong binding affinity to proteins involved in inflammatory responses and microbial resistance.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for drug development. Preliminary ADMET analysis suggests that the compound has favorable properties for oral bioavailability and low toxicity levels.

Comparison with Similar Compounds

Key Observations:

  • Core Heterocycles: Thiazole (target) vs. thiadiazole (5g, 11), triazole (), and benzothiazole ().
  • Substituents :
    • The cyclopentyl group in the target compound provides steric bulk and hydrophobicity compared to polar groups like sulfamoyl (11) or methoxy (5b, ) .
    • Ethylthio at position 2 (target) vs. methylthio (5f), benzylthio (5h), or chlorobenzylthio (5e) in thiadiazoles: Ethylthio balances lipophilicity and metabolic stability better than bulkier substituents .

Physicochemical Properties

  • Melting Points : Thiadiazole derivatives (e.g., 5g: 168–170°C) generally exhibit higher melting points than thiazole-based oils (e.g., 5b in ) due to stronger crystal packing . The target compound’s melting point is unreported but likely influenced by its cyclopentyl group.
  • Solubility : Polar substituents (e.g., sulfamoyl in 11) improve aqueous solubility, whereas hydrophobic groups (cyclopentyl, trifluoromethyl in ) favor membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopentyl-N-(2-(ethylthio)-4-phenylthiazol-5-yl)acetamide
Reactant of Route 2
2-cyclopentyl-N-(2-(ethylthio)-4-phenylthiazol-5-yl)acetamide

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